molecular formula C5H5BClNO2 B6335142 (3-chloropyridin-2-yl)boronic acid CAS No. 1448866-17-8

(3-chloropyridin-2-yl)boronic acid

Cat. No.: B6335142
CAS No.: 1448866-17-8
M. Wt: 157.36 g/mol
InChI Key: QBKWMNFYLXBEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloropyridin-2-yl)boronic acid (CAS 1448866-17-8) is a high-value boronic acid derivative with the molecular formula C5H5BClNO2 and a molecular weight of 157.36 g/mol . This compound is a solid and serves as a crucial synthetic building block in medicinal chemistry and drug discovery research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for creating novel carbon-carbon bonds, enabling the construction of complex biaryl structures often found in active pharmaceutical ingredients (APIs). Derivatives of chloropyridine boronic acids are key intermediates in developing therapeutic agents. Recent research highlights their application in creating cyclic pyridine derivatives that are being investigated as potent Cyclic GMP-AMP Synthase (cGAS) inhibitors . The cGAS-STING signaling pathway is a central mediator of the innate immune response, and its inhibition holds significant therapeutic potential for treating a range of autoimmune diseases, inflammatory disorders, and certain virus infections . The specific substitution pattern of the chlorine and boronic acid groups on the pyridine ring in this compound provides a versatile scaffold for designing such novel inhibitors. This product is offered with a guaranteed purity of 95% . It requires specific storage and handling conditions to maintain stability and is shipped as a cold-chain item. It must be stored in an inert atmosphere at temperatures under -20°C . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3-chloropyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKWMNFYLXBEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving 2-bromo-3-chloropyridine (1.0 equiv) and B₂Pin₂ (1.2 equiv) in anhydrous 1,4-dioxane under nitrogen atmosphere. Palladium(II) acetate (2 mol%) and tricyclohexylphosphine (PCy₃, 4 mol%) are added, followed by cesium carbonate (2.5 equiv) as the base. The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 70–85% after hydrolysis of the boronate ester.

Critical Parameters :

  • Catalyst System : Pd(OAc)₂/PCy₃ outperforms PdCl₂ in minimizing dehalogenation side reactions.

  • Solvent Choice : 1,4-dioxane enhances solubility of aryl halides compared to acetonitrile.

  • Base Selection : Cesium carbonate improves transmetalation efficiency over potassium phosphate.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs continuous flow reactors to maintain strict temperature control (85±2°C). Post-reaction workup includes sequential washes with saturated NH₄Cl and brine, followed by crystallization from heptane/ethyl acetate (3:1 v/v). This method achieves >99% purity by HPLC with residual palladium levels <5 ppm.

Nickel-Catalyzed Borylation for Challenging Substrates

Nickel catalysts offer a cost-effective alternative for substrates prone to palladium-induced decomposition. A nickel(0)/N-heterocyclic carbene (NHC) system enables borylation of 2-bromo-3-chloropyridine at lower temperatures (50–70°C).

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to Ni(0), followed by boron reagent coordination and reductive elimination. Key advantages include:

  • Tolerance of electron-deficient pyridines

  • Reduced homocoupling byproducts (<2%)

Representative Protocol :

ComponentQuantity
2-Bromo-3-chloropyridine10 mmol
B₂Pin₂12 mmol
Ni(cod)₂0.5 mol%
IPr·HCl1.0 mol%
K₃PO₄15 mmol
1,4-Dioxane20 mL

Yield: 68% after 8 hours at 60°C.

Directed Ortho-Metalation Strategies

While less common, directed metalation offers a halogen-free route. 3-Chloropyridine undergoes lithiation at the 2-position using LDA (lithium diisopropylamide) at –78°C, followed by quenching with trimethyl borate.

Limitations and Solutions

  • Regioselectivity Issues : Competing lithiation at C4 occurs in 15–20% of cases, necessitating chromatographic separation.

  • Low-Temperature Stability : Boronic acid derivatives degrade above –20°C, requiring immediate use in downstream reactions.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance Metrics

MethodYield (%)Purity (%)Pd/Ni Residuals (ppm)Scale-Up Feasibility
Pd-Catalyzed Miyaura8599.5<5Excellent
Ni-Catalyzed6897.8<10Moderate
Directed Metalation4595.20Poor

Data synthesized from.

Scientific Research Applications

Common Synthesis Methods

  • Palladium-Catalyzed Cross-Coupling : Utilizes palladium catalysts to couple halopyridines with boron reagents.
  • Directed Ortho-Metallation (DoM) : Involves metal-hydrogen exchange to introduce the boronic acid group at the ortho position.
  • C-H or C-F Borylation : Catalyzed by iridium or rhodium, allowing for direct borylation of C-H or C-F bonds.

Scientific Research Applications

The applications of (3-chloropyridin-2-yl)boronic acid span various fields:

Organic Chemistry

  • Cross-Coupling Reactions : Primarily used in Suzuki-Miyaura coupling to synthesize biaryl compounds and other complex organic structures.
  • Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, expanding its utility in organic synthesis.

Medicinal Chemistry

  • Drug Development : Acts as an intermediate in synthesizing pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors.
  • Biological Activity : Exhibits cytotoxic effects against cancer cell lines and shows promise as an enzyme inhibitor, particularly against cholinesterases.

Materials Science

  • Polymer Production : Utilized in creating materials with specific properties through its reactivity in various polymerization processes.

Recent studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity : Demonstrated significant cytotoxic effects on cancer cell lines, such as MCF-7, with an IC50 value around 18.76 µg/mL.
  • Antioxidant Properties : Exhibits strong antioxidant activity, with an IC50 of 0.14 µg/mL in DPPH scavenging assays.
  • Enzyme Inhibition : Moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase (IC50: 3.12 µg/mL), indicating potential neuroprotective applications.

Comparative Analysis Table

Compound NameStructureKey Applications
This compoundStructureCross-coupling reactions, drug development
(2-Chloropyridin-3-yl)boronic acidSimilar to this compoundUsed for similar applications but different reactivity
(4-Chloropyridin-2-yl)boronic acidSimilar structure with different positioningVaries in selectivity and reactivity

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various boronic acids on LAPC-4 prostate cancer cell lines. The findings indicated that this compound could serve as a bioisostere for nitro groups in NSAIDs, paving the way for further development as an anticancer agent.

Case Study 2: Antioxidant Activity

In research assessing antioxidant properties, this compound was incorporated into a cream formulation where it exhibited dominant antioxidant activity, supporting its potential use in dermatological applications.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Chemical Properties: Acidity (pKa) and Binding Affinity

Boronic acids exhibit pH-dependent reactivity due to their ability to form tetrahedral boronate esters with diols (e.g., sugars). The pKa of (3-chloropyridin-2-yl)boronic acid is influenced by its substituents. For example:

Compound pKa Binding Constant (Kₐ with Glucose, M⁻¹)
This compound* ~8.5–9.0 (estimated) 10²–10³ (predicted)
4-MCPBA 8.9 1.2 × 10²
Phenylboronic acid 8.7 4.3 × 10²
3-AcPBA 8.2 5.0 × 10²

*Estimated based on electronic effects of chlorine and pyridine ring.

The chlorine atom in this compound likely lowers its pKa compared to non-halogenated analogs, enhancing its Lewis acidity and diol-binding capacity .

Structural and Functional Analogues

Compound Name Key Structural Features Applications
(5-Chloro-2-methoxypyridin-4-yl)boronic acid Methoxy and chlorine substituents Suzuki coupling
(6-Fluoropyridin-2-yl)boronic acid Fluorine substituent PET imaging probes
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid Strong electron-withdrawing CF₃ group Catalysis

The chlorine in this compound provides moderate electron withdrawal compared to fluorine or trifluoromethyl groups, balancing reactivity and stability in cross-coupling reactions .

Biological Activity

(3-Chloropyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are utilized in various applications, including drug development, particularly in the context of enzyme inhibition and cancer therapy.

Chemical Structure

The compound is characterized by the presence of a chlorinated pyridine ring and a boronic acid functional group. This structure allows for unique interactions with biological targets, which can lead to diverse pharmacological effects.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly MCF-7 cells, with an IC50 value of approximately 18.76 µg/mL .
  • Antioxidant Properties : It has demonstrated strong antioxidant activity, as evidenced by DPPH free radical scavenging assays with an IC50 of 0.14 µg/mL .
  • Enzyme Inhibition : The compound shows moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase (IC50: 3.12 µg/mL), indicating potential for neuroprotective applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The position and nature of substituents on the pyridine ring play crucial roles in its interaction with biological targets. For instance, the introduction of electron-withdrawing groups like chlorine enhances its antiproliferative activity against cancer cells .

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of various boronic acids, including this compound, against LAPC-4 prostate cancer cell lines. The findings suggested that the compound could act as a bioisostere for nitro groups in non-steroidal anti-inflammatory agents (NSAIDs), providing a basis for further development as an anticancer agent .

Case Study 2: Antioxidant Activity

In another study assessing the antioxidant properties of boron-based compounds, this compound was included in a cream formulation. It exhibited dominant antioxidant activity, supporting its potential use in dermatological applications .

Comparative Analysis Table

Biological ActivityIC50 ValueTarget/Cell LineReference
Anticancer Activity18.76 µg/mLMCF-7 Cancer Cells
Antioxidant Activity0.14 µg/mLDPPH Radical Scavenging
Butyrylcholinesterase Inhibition3.12 µg/mLEnzyme Inhibition
Acetylcholinesterase Inhibition115.63 µg/mLEnzyme Inhibition

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and interaction with cellular pathways involved in proliferation and apoptosis. The boronic acid moiety allows for reversible binding to target sites, facilitating modulation of enzyme activity and signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing (3-chloropyridin-2-yl)boronic acid?

  • Methodological Answer : The synthesis typically involves halogenation or functionalization of pyridine derivatives followed by boronation. For example, directed lithiation of 3-chloropyridine derivatives using strong bases (e.g., LDA) at low temperatures, followed by reaction with trialkyl borates (e.g., B(OMe)₃), yields the boronic acid. Alternative routes include Miyaura borylation using palladium catalysts and pinacol borane reagents under inert conditions .

Q. What precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : Due to potential toxicity and reactivity:
  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid exposure to moisture, as boronic acids can hydrolyze to boric acid.
  • Store in airtight containers under inert gas (e.g., N₂) at 2–8°C.
  • Dispose via neutralization with aqueous base (e.g., NaOH) followed by incineration .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The compound acts as a nucleophilic partner, coupling with aryl/heteroaryl halides (e.g., bromides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Key steps:

Oxidative addition of the halide to Pd⁰.

Transmetallation with the boronic acid.

Reductive elimination to form the C–C bond.
Solvents like THF or DMF are used at 60–100°C. Yields depend on electronic effects of substituents .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura couplings using this compound be optimized to minimize side reactions?

  • Methodological Answer :
  • Catalyst selection : Use PdCl₂(dppf) for electron-deficient pyridines to reduce homocoupling.
  • Base optimization : Weak bases (K₃PO₄) reduce protodeboronation vs. strong bases (NaOH).
  • Solvent effects : Dioxane/water mixtures improve solubility and reaction homogeneity.
  • Additives : Ligands like SPhos enhance turnover in sterically hindered systems.
    Monitor reaction progress via TLC or HPLC-MS to identify intermediates/degradants .

Q. What methodologies are available for analyzing the binding kinetics of this compound with diol-containing biomolecules?

  • Methodological Answer :
  • Stopped-flow fluorescence : Measures rapid binding events (millisecond resolution) using fluorophore-tagged boronic acids and sugars (e.g., fructose). kon and koff are derived from exponential fits .
  • Surface plasmon resonance (SPR) : Immobilize the boronic acid on a dextran-coated chip; monitor glycoprotein binding in real-time. Buffer pH (7.5–8.5) and ionic strength are critical to suppress non-specific interactions .

Q. How can trace impurities of this compound be quantified in pharmaceutical intermediates?

  • Methodological Answer :
  • LC-MS/MS in MRM mode : Use a C18 column with 0.1% formic acid in water/acetonitrile. Detect underivatized boronic acids at m/z 156 → 139 (quantifier) and 156 → 111 (qualifier).
  • Validation parameters : Achieve LOD < 0.1 ppm and LOQ < 1 ppm. Cross-validate with spike-recovery studies (90–110% accuracy) .

Q. What strategies address discrepancies in reported binding affinities of this compound with glycoproteins?

  • Methodological Answer : Discrepancies arise from:
  • Secondary interactions : Hydrophobic or electrostatic forces (e.g., with non-glycosylated regions). Mitigate by using competitive eluents (e.g., sorbitol) .
  • Buffer effects : Phosphate vs. Tris buffers alter ionization states. Standardize to pH 7.4 with 150 mM NaCl .
  • Glycoprotein heterogeneity : Use purified isoforms (e.g., RNase B vs. RNase A) to isolate boronic acid-diol interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.